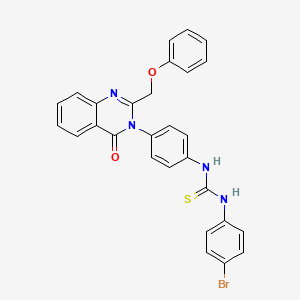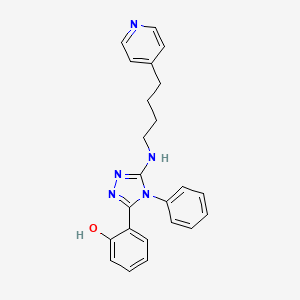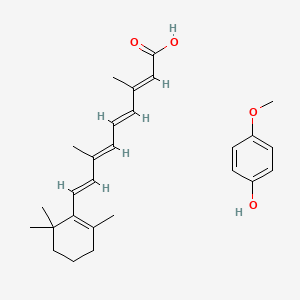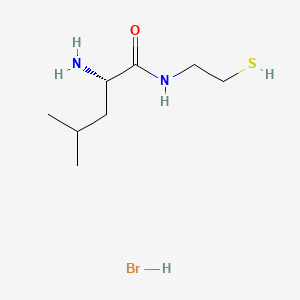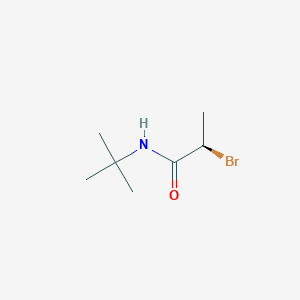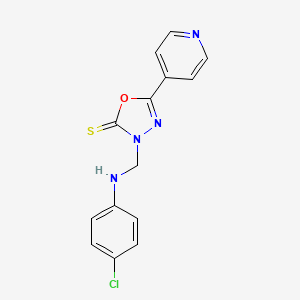
1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-chlorophenyl)amino)methyl)-5-(4-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazol-2(3H)-tiona, 3-(((4-clorofenil)amino)metil)-5-(4-piridinil)- es un compuesto heterocíclico que contiene un anillo de oxadiazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de derivados de 1,3,4-oxadiazol generalmente implica la ciclización de hidrazidas apropiadas con disulfuro de carbono u otros reactivos adecuados. Para este compuesto específico, la síntesis podría implicar los siguientes pasos:
Formación de hidrazida: Reacción de 4-clorobencilamina con un derivado de ácido carboxílico apropiado para formar la hidrazida correspondiente.
Ciclización: Tratamiento de la hidrazida con disulfuro de carbono y una base para formar el anillo de oxadiazol.
Funcionalización: Introducción del grupo piridinilo a través de una reacción de sustitución.
Métodos de producción industrial
Los métodos de producción industrial para tales compuestos implicarían la optimización de las condiciones de reacción para la síntesis a gran escala, incluido el uso de reactores de flujo continuo y técnicas de purificación eficientes para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Los derivados de 1,3,4-oxadiazol-2(3H)-tiona pueden sufrir varias reacciones químicas, incluyendo:
Oxidación: Conversión a derivados de oxadiazol-2-óxido.
Reducción: Reducción del grupo tiona a un grupo tiol.
Sustitución: Reacciones de sustitución nucleofílica o electrofílica en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Utilizando agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Utilizando agentes halogenantes u otros electrófilos/nucleófilos en condiciones apropiadas.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependerían de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir derivados de oxadiazol-2-óxido, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
Química
Los derivados de 1,3,4-oxadiazol se estudian por su potencial como ligandos en química de coordinación y como bloques de construcción para la síntesis de moléculas más complejas.
Biología
Estos compuestos han mostrado promesa en varias aplicaciones biológicas, incluidas como agentes antimicrobianos, antifúngicos y anticancerígenos. Su capacidad para interactuar con objetivos biológicos los hace valiosos en el descubrimiento y desarrollo de fármacos.
Medicina
En química medicinal, los derivados de 1,3,4-oxadiazol se investigan por sus posibles efectos terapéuticos. Se han estudiado por su capacidad para inhibir enzimas, modular receptores e interactuar con el ADN.
Industria
En el sector industrial, estos compuestos se exploran por su posible uso en ciencia de materiales, incluidos como componentes en polímeros, colorantes y otros materiales funcionales.
Mecanismo De Acción
El mecanismo de acción de los derivados de 1,3,4-oxadiazol generalmente implica su interacción con objetivos moleculares específicos, como enzimas, receptores o ácidos nucleicos. El mecanismo exacto dependería de la actividad biológica específica que se esté estudiando. Por ejemplo, como agentes antimicrobianos, podrían inhibir enzimas bacterianas o interrumpir las membranas celulares.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de 1,3,4-oxadiazol-2(3H)-tiona: Otros derivados con diferentes sustituyentes en el anillo de oxadiazol.
Derivados de 1,2,4-oxadiazol: Compuestos con una disposición diferente de átomos de nitrógeno y oxígeno en el anillo.
Derivados de tiadiazol: Compuestos con azufre en lugar de oxígeno en el anillo.
Unicidad
La singularidad de 1,3,4-Oxadiazol-2(3H)-tiona, 3-(((4-clorofenil)amino)metil)-5-(4-piridinil)- radica en sus sustituyentes específicos, que pueden impartir actividades biológicas y reactividad química únicas en comparación con otros compuestos similares.
Propiedades
Número CAS |
84249-81-0 |
|---|---|
Fórmula molecular |
C14H11ClN4OS |
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
3-[(4-chloroanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C14H11ClN4OS/c15-11-1-3-12(4-2-11)17-9-19-14(21)20-13(18-19)10-5-7-16-8-6-10/h1-8,17H,9H2 |
Clave InChI |
LJNWXOGQFQQRFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NCN2C(=S)OC(=N2)C3=CC=NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


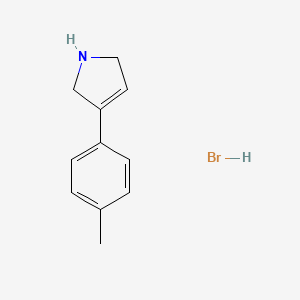
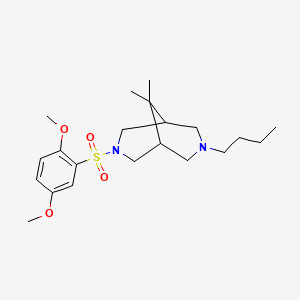
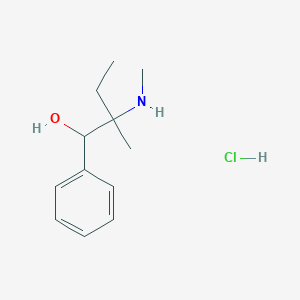
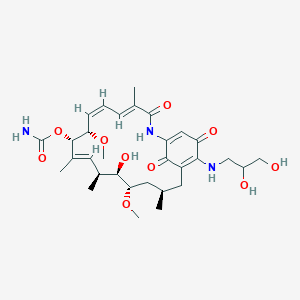
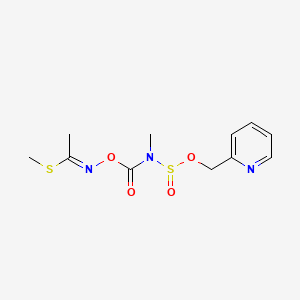

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)

